1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
The synthesis of 1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield the triazole ring. The specific synthetic route may vary, but a common method includes the following steps:
Formation of the Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The resulting triazole is further functionalized to introduce the carboxylic acid group and other substituents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-phenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
1-(2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of an ethyl group can influence the compound’s properties.
1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-7-3-4-9-13(11)20-15(12-8-5-6-10-17-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREMGPKNVVDOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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